An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid
An In-Depth Technical Guide to 2-Chloro-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-iodobenzoic acid (CAS No. 13420-63-8), a halogenated aromatic carboxylic acid with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the compound's synthesis, physicochemical properties, and key applications. Particular emphasis is placed on the strategic utility of its unique substitution pattern, which presents both challenges and opportunities in the design of novel molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and materials science, providing both foundational knowledge and practical insights to leverage the full potential of this versatile building block.
Introduction: The Strategic Importance of 2-Chloro-6-iodobenzoic Acid
2-Chloro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring two different halogen atoms positioned ortho to the carboxylic acid functional group. This specific arrangement of chloro, iodo, and carboxyl moieties on the phenyl ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing influence of the carboxylic acid group, allows for selective and sequential transformations, a critical aspect in the construction of complex molecules.
While its isomer, 2-chloro-5-iodobenzoic acid, has gained significant attention as a key intermediate in the synthesis of SGLT2 inhibitors for the treatment of type 2 diabetes, the applications of 2-Chloro-6-iodobenzoic acid are less documented but hold promise in distinct areas of chemical research.[1][2] This guide aims to elucidate the specific characteristics and potential of the 6-iodo isomer, providing a clear distinction from its more commonly cited counterpart.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 2-Chloro-6-iodobenzoic acid is fundamental to its effective use in research and development.
General Properties
The key physicochemical properties of 2-Chloro-6-iodobenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13420-63-8 | |
| Molecular Formula | C₇H₄ClIO₂ | |
| Molecular Weight | 282.46 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| InChI | 1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| SMILES | OC(C1=C(Cl)C=CC=C1I)=O |
Spectroscopic Data (Predicted and Experimental)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Chloro-6-iodobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro, iodo, and carboxyl groups.
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Infrared (IR) Spectroscopy : The IR spectrum of 2-Chloro-6-iodobenzoic acid will be characterized by several key absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing a broad profile due to hydrogen bonding.[5] A strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.
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Mass Spectrometry (MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (282.46). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the presence of iodine (¹²⁷I) will result in a characteristic isotopic distribution for the molecular ion and chlorine-containing fragments. Predicted mass spectral data for various adducts are available.[6]
Synthesis of 2-Chloro-6-iodobenzoic Acid: A Mechanistic Perspective
The synthesis of 2-Chloro-6-iodobenzoic acid presents a regioselectivity challenge due to the presence of the chloro and carboxyl groups on the aromatic ring. The most logical and reported synthetic strategy involves the direct ortho-iodination of 2-chlorobenzoic acid.
Directed Ortho-Iodination
The carboxylic acid group can act as a directing group, facilitating the introduction of an iodine atom at the ortho position (C6). This is typically achieved through transition metal-catalyzed C-H activation.
A notable method for this transformation utilizes an iridium(III) catalyst.[1] This approach allows for the selective ortho-monoiodination of benzoic acids under mild conditions, often at room temperature and without the need for an inert atmosphere.[7] The reaction proceeds via the formation of a key iridacycle intermediate, where the iridium coordinates to the carboxylic acid, enabling the activation of the adjacent C-H bond. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS), leads to the desired product.
Another advanced technique for ortho-iodination involves the use of a palladium catalyst in conjunction with a specific ligand, often referred to as the Yu-Wasa Auxiliary. This method also leverages the directing ability of the carboxylic acid to achieve high regioselectivity.
Caption: Directed ortho-iodination of 2-chlorobenzoic acid.
Experimental Protocol: Iridium-Catalyzed Ortho-Iodination (Illustrative)
The following is an illustrative protocol based on established methods for iridium-catalyzed C-H iodination of benzoic acids.[1] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
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Reaction Setup : To a reaction vessel, add 2-chlorobenzoic acid (1.0 eq.), an iridium catalyst such as [Cp*IrCl₂]₂ (e.g., 2.5 mol%), and a suitable solvent (e.g., hexafluoroisopropanol - HFIP).
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Reagent Addition : Add the iodinating agent, such as N-iodosuccinimide (NIS) (e.g., 1.2 eq.).
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Reaction Conditions : Stir the mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
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Workup and Purification : Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodinating agent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-Chloro-6-iodobenzoic acid.
Causality in Experimental Choices :
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Catalyst Choice : Iridium(III) complexes are effective for C-H activation due to their ability to form stable cyclometalated intermediates.
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Solvent Selection : Solvents like HFIP can play a crucial role in promoting the C-H activation step and stabilizing the catalytic species.
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Iodinating Agent : NIS is a mild and easy-to-handle source of electrophilic iodine.
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Purification : Chromatographic purification is necessary to separate the desired product from the starting material, any di-iodinated byproducts, and other impurities.
Applications in Drug Discovery and Chemical Synthesis
The strategic placement of three distinct functional groups on the aromatic ring of 2-Chloro-6-iodobenzoic acid opens up a range of possibilities for its application as a versatile building block.
Sequential Cross-Coupling Reactions
The significant difference in the reactivity of the C-I and C-Cl bonds towards transition metal-catalyzed cross-coupling reactions is a key feature of this molecule. The C-I bond is considerably more reactive than the C-Cl bond in reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective functionalization at the C6 position while leaving the C2 position available for a subsequent transformation.
Caption: Sequential functionalization of 2-Chloro-6-iodobenzoic acid.
This stepwise approach is highly valuable in the synthesis of complex, highly substituted aromatic compounds, which are common motifs in pharmaceutically active molecules. For instance, a Suzuki coupling could be performed at the C6 position, followed by a Buchwald-Hartwig amination at the C2 position, leading to a diverse range of derivatives.
Use as a Ligand in Catalysis
The carboxylic acid moiety in conjunction with the adjacent chloro or iodo substituent can act as a bidentate ligand for various metal centers. This property suggests that 2-Chloro-6-iodobenzoic acid and its derivatives could be employed in the development of novel catalysts for a variety of organic transformations.
Potential in Medicinal Chemistry
While specific biological activities of 2-Chloro-6-iodobenzoic acid itself are not extensively reported, its derivatives hold potential in medicinal chemistry. The introduction of different substituents via the versatile synthetic handles can lead to the generation of libraries of compounds for screening against various biological targets. For example, derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial properties.[8] The unique substitution pattern of 2-Chloro-6-iodobenzoic acid could lead to derivatives with novel pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-iodobenzoic acid.
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Hazard Classification : It is classified as acutely toxic if swallowed and causes serious eye irritation.
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-6-iodobenzoic acid is a chemical intermediate with considerable, yet not fully exploited, potential. Its unique structural features, particularly the differentially reactive halogen atoms ortho to a carboxylic acid directing group, make it a valuable tool for the synthesis of complex and highly substituted aromatic compounds. While its isomer, 2-chloro-5-iodobenzoic acid, has found a prominent role in the pharmaceutical industry, further research into the applications of 2-Chloro-6-iodobenzoic acid is warranted. This guide has provided a detailed overview of its properties, synthesis, and potential applications, with the aim of stimulating further investigation and innovation in the use of this versatile building block.
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